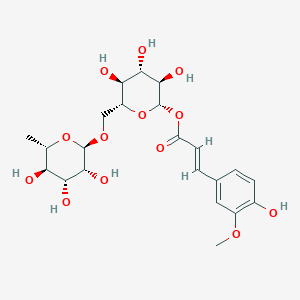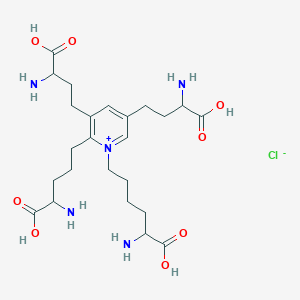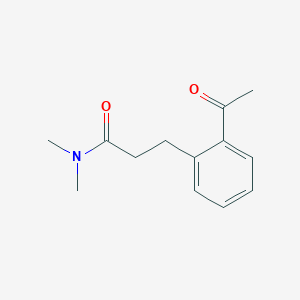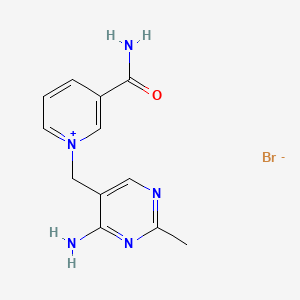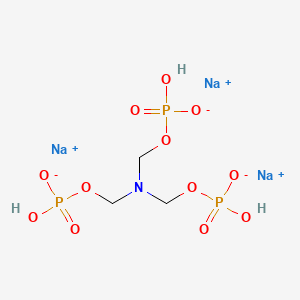
Sodium amino-tris(methylenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium amino-tris(methylenesulphonate) is a chemical compound with the molecular formula C3H13NNaO9P3 and a molecular weight of 323.05 g/mol . It is known for its high solubility in water and its use in various industrial and scientific applications. The compound is often utilized for its chelating properties and its ability to stabilize metal ions in solution .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium amino-tris(methylenesulphonate) typically involves the reaction of nitrilotris(methylenephosphonic acid) with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: On an industrial scale, the production of sodium amino-tris(methylenesulphonate) involves the continuous addition of nitrilotris(methylenephosphonic acid) to a solution of sodium hydroxide under controlled temperature and pH conditions. The resulting solution is then concentrated and crystallized to obtain the final product .
化学反応の分析
Types of Reactions: Sodium amino-tris(methylenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce lower oxidation state phosphonates .
科学的研究の応用
Sodium amino-tris(methylenesulphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to stabilize metal ions in solution.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in water treatment processes to prevent scale formation and corrosion
作用機序
The mechanism of action of sodium amino-tris(methylenesulphonate) involves its ability to chelate metal ions, thereby stabilizing them in solution. This chelation process prevents the metal ions from participating in unwanted side reactions. The compound’s molecular targets include various metal ions such as calcium, magnesium, and iron. The pathways involved in its action are primarily related to its interaction with these metal ions .
類似化合物との比較
Aminotri(methylenephosphonic acid): Similar in structure but lacks the sodium ions.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with a broader range of applications.
Nitrilotriacetic acid (NTA): Similar chelating properties but different molecular structure
Uniqueness: Sodium amino-tris(methylenesulphonate) is unique due to its high water solubility and specific chelating properties, making it particularly useful in applications where metal ion stabilization is crucial. Its ability to form stable complexes with a variety of metal ions sets it apart from other chelating agents .
特性
分子式 |
C3H9NNa3O12P3 |
|---|---|
分子量 |
412.99 g/mol |
IUPAC名 |
trisodium;[bis[[hydroxy(oxido)phosphoryl]oxymethyl]amino]methyl hydrogen phosphate |
InChI |
InChI=1S/C3H12NO12P3.3Na/c5-17(6,7)14-1-4(2-15-18(8,9)10)3-16-19(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
InChIキー |
PBMKEHHTKRIEFA-UHFFFAOYSA-K |
正規SMILES |
C(N(COP(=O)(O)[O-])COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



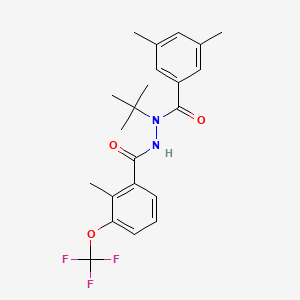
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
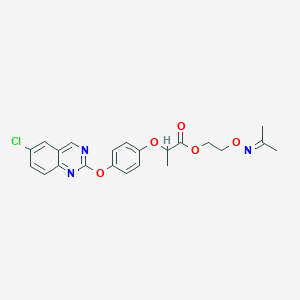
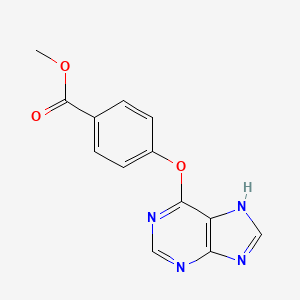
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)

![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
